molecular formula C12H18N2O3 B1378717 tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate CAS No. 1461704-90-4

tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate

Cat. No.: B1378717
CAS No.: 1461704-90-4
M. Wt: 238.28 g/mol
InChI Key: JCZLCXYKZSVOOM-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxazole derivative. One common method involves the use of tert-butyl carbamate and an oxazole derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Amines or alcohols.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Biological Activities

Research indicates that tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate exhibits various biological activities, making it a candidate for further investigation in pharmacology.

Anticancer Potential

Studies have shown that compounds with oxazole moieties often demonstrate anticancer properties. The specific structure of this compound may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Preliminary findings suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents. The cyclopropyl group is known to enhance the lipophilicity of compounds, potentially improving their membrane permeability and efficacy against microbial targets.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a valuable scaffold in drug design.

Drug Development

Researchers are exploring its potential as a lead compound for developing new therapeutics targeting various diseases, particularly cancer and infectious diseases. The ability to modify the oxazole ring could lead to derivatives with enhanced potency and selectivity.

Bioconjugation

The carbamate functional group allows for bioconjugation, enabling the attachment of other bioactive molecules or imaging agents, which can facilitate targeted delivery systems in cancer therapy.

Agricultural Applications

In addition to medicinal uses, this compound may find applications in agricultural science.

Pesticide Development

Given its potential antimicrobial properties, this compound could serve as a basis for developing new pesticides or herbicides that target specific pests while minimizing environmental impact.

Plant Growth Regulation

Research into plant growth regulators suggests that compounds with similar structures can influence plant growth and development. Further studies could explore its role in enhancing crop yield or resistance to environmental stressors.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(5-cyclopropyl-1,2-oxazol-4-yl)carbamate: Lacks the methyl group on the oxazole ring.

    Tert-butyl N-(3-methyl-1,2-oxazol-4-yl)carbamate: Lacks the cyclopropyl group.

    Tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate: Contains different substituents on the oxazole ring.

Uniqueness

This compound is unique due to the presence of both cyclopropyl and methyl groups on the oxazole ring, which can influence its reactivity and interactions with biological targets.

Biological Activity

Introduction

Tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate (CAS: 1461704-90-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC12H18N2O3
Molar Mass238.28 g/mol
Density1.199 g/cm³
Boiling Point290.6 °C (predicted)
pKa12.56 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit antibacterial and antiviral properties, potentially through the inhibition of key enzymes involved in microbial metabolism.

Antimicrobial Activity

Research indicates that derivatives of oxazoles, including this compound, have shown promising antibacterial activity against a range of pathogens. For example, compounds with similar structures have demonstrated significant inhibitory effects on bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription.

Case Study: Inhibition of DNA Gyrase

In a study examining the antibacterial properties of carbamate derivatives, compounds similar to this compound showed IC50 values in the range of 0.00330.0033 to 0.046μg/mL0.046\,\mu g/mL against Escherichia coli DNA gyrase . This suggests a strong potential for this compound to act as an antibacterial agent.

Cytotoxicity and Selectivity

Evaluating the cytotoxic effects of this compound is crucial for understanding its therapeutic potential. Studies have indicated that certain oxazole derivatives exhibit low toxicity towards human cell lines while maintaining potent antimicrobial activity .

Table: Cytotoxicity Profiles

CompoundCell LineIC50 (μM)
Tert-butyl N-(5-cyclopropyl...)HepG2 (liver)>100
Similar Carbamate DerivativeA549 (lung)>50

Pharmacological Applications

Given its structural characteristics and biological activity, this compound may have applications in treating infections caused by resistant bacterial strains. Its ability to inhibit key enzymes involved in bacterial proliferation positions it as a candidate for further development in antibiotic therapies.

Properties

IUPAC Name

tert-butyl N-(5-cyclopropyl-3-methyl-1,2-oxazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-7-9(10(17-14-7)8-5-6-8)13-11(15)16-12(2,3)4/h8H,5-6H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZLCXYKZSVOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)(C)C)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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